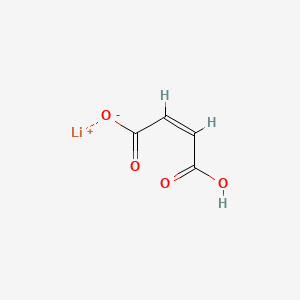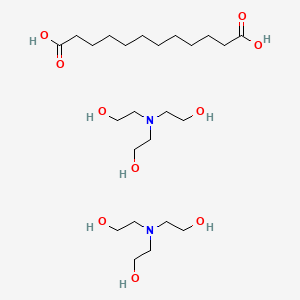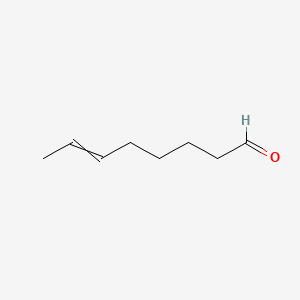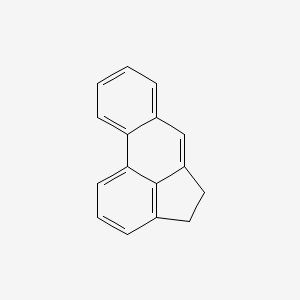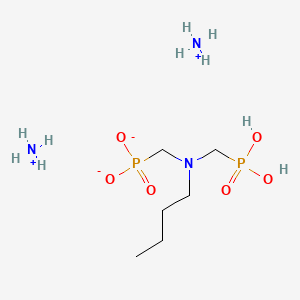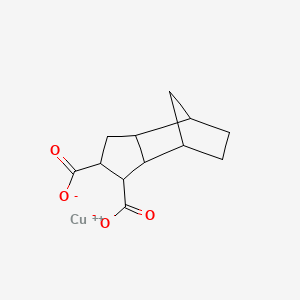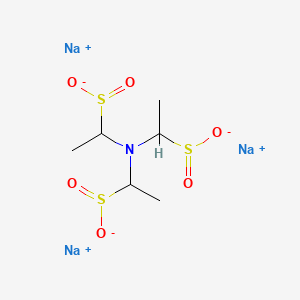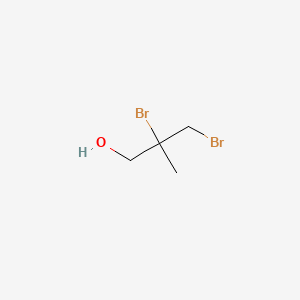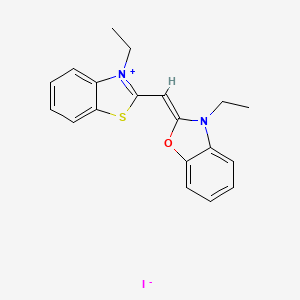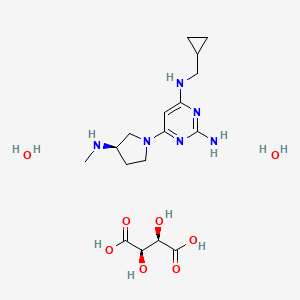
Adriforant tartrate dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adriforant tartrate dihydrate is a novel compound known for its role as a selective histamine H4 receptor antagonist. This compound has been investigated for its potential therapeutic applications in various inflammatory conditions, including asthma, pruritus, and atopic dermatitis .
準備方法
The synthesis of Adriforant tartrate dihydrate involves multiple steps, starting with the preparation of the core pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate amines with pyrimidine derivatives under controlled conditions.
Introduction of functional groups: Various functional groups are introduced to the pyrimidine core to enhance its binding affinity and selectivity towards the histamine H4 receptor.
Purification and crystallization: The final product is purified using chromatographic techniques and crystallized to obtain the dihydrate form.
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as described above, followed by rigorous purification and quality control processes.
化学反応の分析
Adriforant tartrate dihydrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine core.
Substitution: Substitution reactions are common, where different substituents are introduced to the core structure to enhance its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
科学的研究の応用
Chemistry: It serves as a model compound for studying histamine receptor antagonists and their interactions with biological targets.
Biology: The compound is used in research to understand the role of histamine H4 receptors in various physiological and pathological processes.
Industry: The compound’s unique properties make it a valuable tool in the development of new pharmaceuticals targeting histamine receptors.
作用機序
Adriforant tartrate dihydrate exerts its effects by selectively binding to and antagonizing the histamine H4 receptor. This receptor is involved in mediating inflammatory responses in the body. By blocking the receptor, this compound can reduce inflammation and alleviate symptoms associated with various inflammatory conditions. The molecular targets and pathways involved include the histamine H4 receptor and downstream signaling pathways that regulate immune cell activity .
類似化合物との比較
Adriforant tartrate dihydrate is unique in its high selectivity and potency as a histamine H4 receptor antagonist. Similar compounds include:
PF-03893787: Another histamine H4 receptor antagonist with comparable binding affinity but different pharmacokinetic properties.
ZPL-389: A compound with similar structural features but distinct therapeutic applications.
NVP-ZPL389-NX: A related compound with variations in its functional groups, leading to differences in its pharmacological profile.
These compounds share similarities in their core structure and mechanism of action but differ in their specific applications and pharmacokinetic properties, highlighting the uniqueness of this compound.
特性
CAS番号 |
2096455-87-5 |
|---|---|
分子式 |
C17H32N6O8 |
分子量 |
448.5 g/mol |
IUPAC名 |
4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;(2R,3R)-2,3-dihydroxybutanedioic acid;dihydrate |
InChI |
InChI=1S/C13H22N6.C4H6O6.2H2O/c1-15-10-4-5-19(8-10)12-6-11(17-13(14)18-12)16-7-9-2-3-9;5-1(3(7)8)2(6)4(9)10;;/h6,9-10,15H,2-5,7-8H2,1H3,(H3,14,16,17,18);1-2,5-6H,(H,7,8)(H,9,10);2*1H2/t10-;1-,2-;;/m11../s1 |
InChIキー |
AZNYKQWIUUFUID-FXPVNMEJSA-N |
異性体SMILES |
CN[C@@H]1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O |
正規SMILES |
CNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N.C(C(C(=O)O)O)(C(=O)O)O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


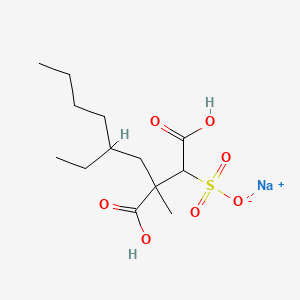
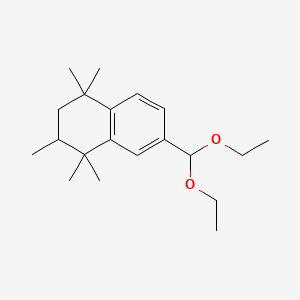
![2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12679686.png)
